

Onvansertib in Venetoclax-Refractory Hematological Malignancies: A Comparative Analysis

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Compound of Interest

Compound Name: *Onvansertib*

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The emergence of resistance to venetoclax, a BCL-2 inhibitor, presents a significant clinical challenge in the management of hematological malignancies, particularly Acute Myeloid Leukemia (AML). This guide provides a comparative analysis of the efficacy of **onvansertib**, a first-in-class PLK1 inhibitor, in patients who have failed prior venetoclax therapy, alongside alternative therapeutic strategies. The information is compiled from preclinical studies and clinical trial data to aid in research and development efforts.

Introduction to Onvansertib and Venetoclax Resistance

Venetoclax has transformed the treatment landscape for AML, especially in older patients unfit for intensive chemotherapy. However, resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL, is a common occurrence. **Onvansertib**, a selective inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of mitosis, offers a novel mechanistic approach to overcoming this resistance. By inducing G2-M phase cell cycle arrest and subsequent apoptosis, **onvansertib** targets a pathway distinct from the BCL-2 family of proteins.

Efficacy of Onvansertib in Venetoclax-Refractory AML

Preclinical data has demonstrated the potential of **onvansertib** in venetoclax-resistant settings. In vitro and in vivo models of venetoclax-resistant AML have shown that **onvansertib**, as a single agent, can inhibit tumor growth.^[1] Furthermore, a synergistic effect has been observed when **onvansertib** is combined with venetoclax in these resistant models, suggesting a potential to resensitize cells to BCL-2 inhibition.^[1]

Clinical evidence for **onvansertib** in this specific patient population is emerging from the Phase 1b/2 clinical trial (NCT03303339). This multicenter, open-label study is evaluating **onvansertib** in combination with decitabine in patients with relapsed or refractory AML, including a cohort of patients who have previously failed venetoclax-based therapy.^{[1][2]}

Table 1: Clinical Trial Data for **Onvansertib** in Relapsed/Refractory AML

Clinical Trial	Treatment Arm	Patient Population	Overall Response Rate (ORR)	Complete Remission (CR/CRi)
NCT03303339 (Phase 1b/2)	Onvansertib + Decitabine	Relapsed/Refractory AML	Not explicitly reported for the venetoclax-refractory subgroup	20% (9/45 patients) in the overall R/R AML population

CRi: Complete Remission with incomplete hematologic recovery. Data for the specific venetoclax-refractory subgroup has not been separately published in detail.

Alternative Therapeutic Strategies for Venetoclax-Refractory AML

Several alternative targeted and combination therapies are being investigated for patients who have failed venetoclax. These approaches often target other known drivers of AML or pathways that are not dependent on BCL-2.

Table 2: Efficacy of Alternative Therapies in Venetoclax-Refractory or Relapsed/Refractory AML

Therapy	Target	Patient Population	Overall Response Rate (ORR) / Modified Composite Response Rate (mCRc)	Complete Remission (CR/CRc)	Median Overall Survival (OS)
Gilteritinib + Venetoclax	FLT3, BCL-2	FLT3-mutated R/R AML	75% (mCRc)	18% (CR)	10.0 months
Gilteritinib + Venetoclax	FLT3, BCL-2	FLT3-mutated R/R AML with prior venetoclax	60% (mCRc)	Not specified	6.7 months
Enasidenib + Venetoclax	IDH2, BCL-2	IDH2-mutated R/R AML	62%	50% (CR)	Not Reached (at 20.2 months follow-up)
Ivosidenib + Venetoclax ± Azacitidine	IDH1, BCL-2	IDH1-mutated R/R AML	89%	75% (CRc)	9.7 months
Cladribine + Low-Dose Cytarabine + Venetoclax	DNA synthesis, BCL-2	Heavily pre-treated R/R AML (many with prior venetoclax)	36.6% (CRc)	Not specified	56 days (median)

mCRc: Modified Composite Response Rate (CR + CRi + CR with incomplete platelet recovery + Morphologic Leukemia-Free State). R/R: Relapsed/Refractory. CRc: Composite Complete Remission (CR + CRi).

Experimental Protocols

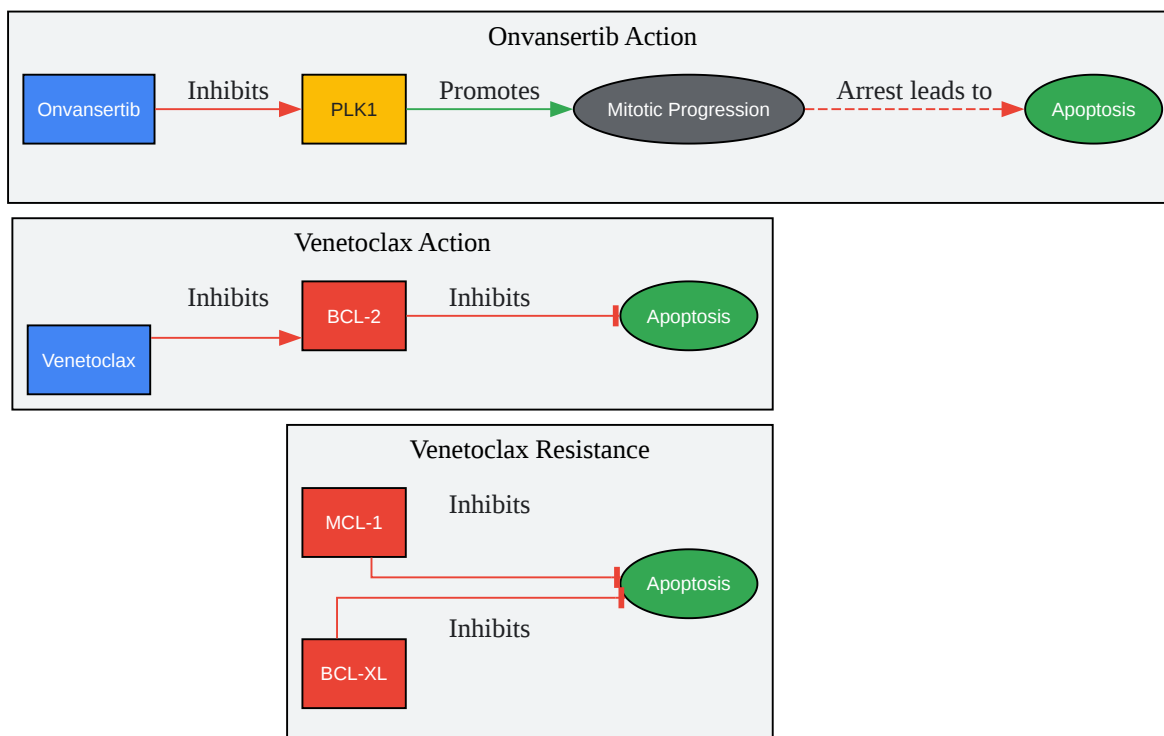
Onvansertib Clinical Trial (NCT03303339)

- Study Design: A Phase 1b/2, multicenter, open-label, dose-escalation and expansion study. [\[3\]](#)[\[4\]](#)[\[5\]](#)
- Patient Population: Adult patients with relapsed or refractory AML, including those who have failed prior venetoclax-containing regimens.[\[1\]](#)
- Treatment Regimen:
 - **Onvansertib**: Administered orally on days 1 through 5 of a 28-day cycle. Dose escalation was performed to determine the recommended Phase 2 dose (RP2D).[\[3\]](#)[\[4\]](#)
 - Decitabine: 20 mg/m² administered intravenously on days 1 through 5 of a 28-day cycle.[\[3\]](#)[\[4\]](#)
- Primary Endpoints:
 - Phase 1b: To determine the maximum tolerated dose (MTD) and RP2D of **onvansertib** in combination with decitabine.[\[3\]](#)
 - Phase 2: To evaluate the safety and efficacy (CR/CRi rate) of the combination.
- Key Inclusion Criteria: Confirmed diagnosis of AML, relapsed or refractory to at least one prior therapy.[\[1\]](#)
- Key Exclusion Criteria: Specific exclusion criteria are detailed in the full trial protocol.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Onvansertib vs. Venetoclax

The following diagram illustrates the distinct mechanisms of action of **onvansertib** and venetoclax, providing a rationale for the use of **onvansertib** in venetoclax-resistant disease.

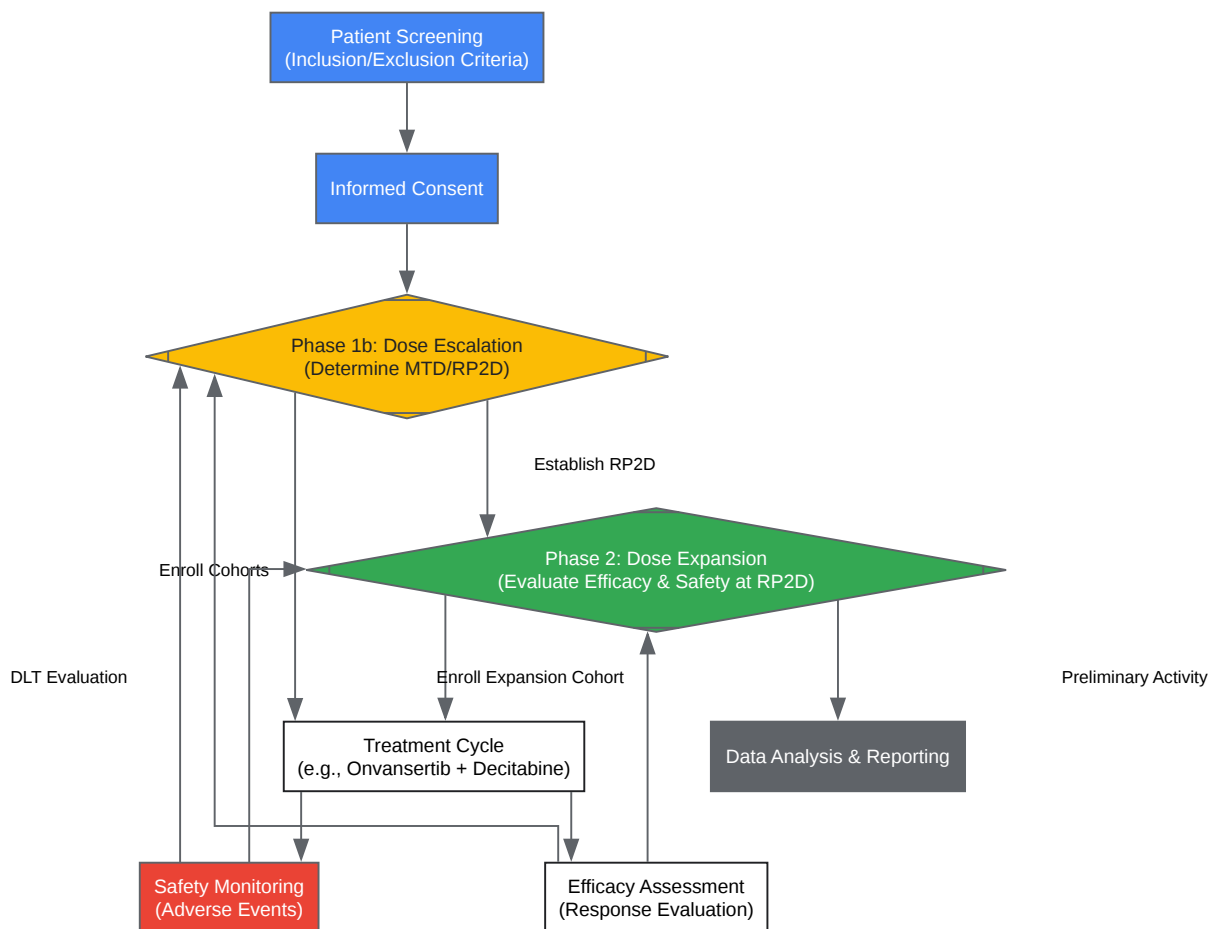


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Caption: Mechanisms of **Onvansertib** and Venetoclax.

Experimental Workflow for a Phase 1b/2 Clinical Trial

The following diagram outlines a typical workflow for a Phase 1b/2 clinical trial, such as the NCT03303339 study for **onvansertib**.



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Caption: Phase 1b/2 Clinical Trial Workflow.

Conclusion

Onvansertib demonstrates a promising preclinical rationale for activity in venetoclax-resistant AML. Early clinical data from the NCT03303339 trial in a broader relapsed/refractory AML population are encouraging, though specific efficacy data in the venetoclax-failure subgroup remains to be fully elucidated. In comparison, alternative strategies targeting specific mutations

such as FLT3, IDH1, and IDH2 in combination with venetoclax have shown high response rates in the relapsed/refractory setting, including in patients with prior venetoclax exposure. The choice of therapy for venetoclax-refractory patients will likely be guided by the patient's mutational profile and prior treatment history. Further data from the **onvansertib** Phase 2 trial are eagerly awaited to clarify its role in this challenging patient population.

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